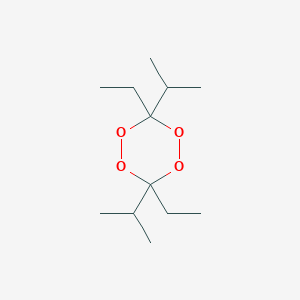![molecular formula C15H17N B15169222 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- CAS No. 623168-53-6](/img/structure/B15169222.png)
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- is a heterocyclic compound with the molecular formula C15H17N. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- typically involves the reaction of β-naphthylhydrazine with methyl isopropyl ketone. The reaction is carried out in ethanol at 80°C with stirring and refluxing for 1.5 hours. Sulfuric acid is then added to dehydrate and close the ring, followed by further refluxing for 3.5 hours. The mixture is then processed to obtain the crude product, which is recrystallized using cyclohexane to yield the final compound .
Analyse Des Réactions Chimiques
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions include various substituted indoles and quinonoid derivatives
Applications De Recherche Scientifique
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: It serves as a fluorescent probe for intracellular pH detection and cell marking.
Medicine: This compound is used in the development of near-infrared optical probes for in-vivo tumor imaging.
Industry: It is a key intermediate in the production of photoinitiators and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- involves its interaction with cellular components. As a fluorescent probe, it binds to specific intracellular targets, allowing for the detection of pH changes and other cellular events. In tumor imaging, it accumulates in tumor tissues, enabling visualization through near-infrared fluorescence .
Comparaison Avec Des Composés Similaires
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- can be compared with other indole derivatives such as:
- 1H-Indole, 2,3-dihydro-1-methyl-
- 1H-Benz[f]indene, 2,3-dihydro-
- 1,1,2-Trimethyl-1H-benzo[e]indole
These compounds share similar structural features but differ in their specific substitutions and functional groups, which result in unique chemical properties and applications. For instance, 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- is particularly noted for its use in fluorescent probes and tumor imaging, setting it apart from other indole derivatives .
Propriétés
Numéro CAS |
623168-53-6 |
|---|---|
Formule moléculaire |
C15H17N |
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
1,1,2-trimethyl-2,3-dihydrobenzo[e]indole |
InChI |
InChI=1S/C15H17N/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10/h4-10,16H,1-3H3 |
Clé InChI |
KKDVWNXZYUXZDL-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C2=C(N1)C=CC3=CC=CC=C32)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


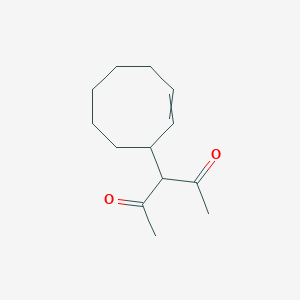
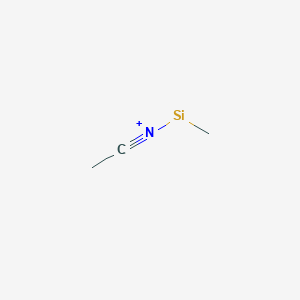
![4-Ethyl-N-[1-(2-methoxy-5-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B15169166.png)
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-5-prop-1-yn-1-yluridine](/img/structure/B15169179.png)
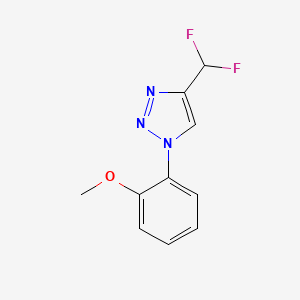


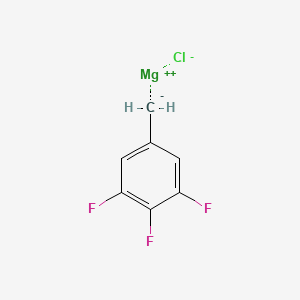
![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
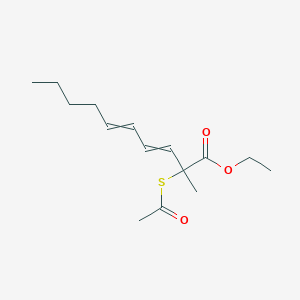
![{3-[([1,1'-Biphenyl]-4-yl)oxy]propyl}(triphenyl)stannane](/img/structure/B15169227.png)
![5-Chloro-2-hydroxy-N-[(6-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B15169232.png)
![[(2R,4S,5R)-5-(Phenanthren-9-yl)-2-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B15169239.png)
